molecular formula C16H22N2O4 B12337960 ethyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate

ethyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate

Cat. No.: B12337960
M. Wt: 306.36 g/mol
InChI Key: RIWYPBKLQJUBNT-GZTJUZNOSA-N
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Description

Ethyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate is a chemical compound provided for research and development purposes. It features a benzoate ester core linked to a protected carbonimidoyl functional group, which includes a tert-butoxycarbonyl (Boc) moiety . The Boc group is a widely used protecting group in organic synthesis, particularly for amines, due to its stability under a range of conditions and its susceptibility to removal under mild acidic conditions . The presence of this group, along with the ester functionality, makes this molecule a valuable synthetic intermediate or building block for the preparation of more complex molecules, such as those explored in pharmaceutical research . Researchers can utilize this compound in the construction of novel chemical entities, particularly in the synthesis of peptides or other molecules requiring protected amino groups. Its specific stereochemistry, indicated by the (E)-configuration, may be critical for its intended application and interaction with biological systems. This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

ethyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate

InChI

InChI=1S/C16H22N2O4/c1-6-21-14(19)13-9-7-12(8-10-13)11(2)17-18-15(20)22-16(3,4)5/h7-10H,6H2,1-5H3,(H,18,20)/b17-11+

InChI Key

RIWYPBKLQJUBNT-GZTJUZNOSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)/C(=N/NC(=O)OC(C)(C)C)/C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=NNC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Condensation Method Protocol

The condensation of tert-butyl carbazate with ethyl 4-acetylbenzoate represents the most direct and efficient route to the target compound. This reaction can be conducted under various conditions, with the following protocol representing an optimized procedure:

Materials Required:

  • Tert-butyl carbazate (1.0 equivalent)
  • Ethyl 4-acetylbenzoate (1.0 equivalent)
  • Anhydrous ethanol or methanol (reaction solvent)
  • Glacial acetic acid (catalytic amount)
  • Appropriate apparatus (round-bottom flask, magnetic stirrer, reflux condenser)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tert-butyl carbazate (1.0 equiv, typically 1.32 g, 10 mmol) and ethyl 4-acetylbenzoate (1.0 equiv, typically 1.92 g, 10 mmol).
  • Add anhydrous ethanol or methanol (50-100 mL) to dissolve the reactants completely.

  • Add glacial acetic acid (0.1 equiv, typically 0.06 g, 1 mmol) as a catalyst.

  • Heat the reaction mixture under reflux conditions (60-78°C) for 6-8 hours, monitoring by thin-layer chromatography (TLC) using an appropriate solvent system (hexane/ethyl acetate 7:3).

  • Upon completion (indicated by consumption of starting materials), cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using silica gel with a hexane/ethyl acetate gradient (typically starting at 9:1 and progressing to 7:3).

This procedure typically yields the target compound as a white to off-white solid with 75-85% yield and high E-selectivity (>90:10 E/Z ratio).

Optimization Parameters for Condensation Reaction

Table 1: Key Reaction Parameters for Condensation Method

Parameter Optimal Condition Acceptable Range Effect on Reaction
Solvent Ethanol or Methanol Alcohols, THF, DCM/MeOH Protic solvents favor condensation
Temperature 65°C (reflux) 40-78°C Higher temperatures accelerate reaction
Reaction Time 6-8 hours 4-24 hours Longer times may affect Boc stability
Catalyst Acetic acid (10 mol%) 5-20 mol% Facilitates carbonyl activation
Concentration 0.2 M 0.1-0.5 M Higher dilution improves selectivity
Molar Ratio 1:1 (carbazate:acetophenone) 1:1 to 1.2:1 Slight excess of carbazate may improve yields

The condensation reaction benefits from careful optimization of these parameters to maximize yield and stereoselectivity. Particularly critical is the balance between reaction rate (influenced by temperature and catalyst loading) and potential side reactions or degradation of the Boc protecting group.

Transesterification Approach

For laboratories with access to the methyl ester analog, a transesterification approach offers an alternative synthetic route:

Procedure:

  • Dissolve methyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate (1.0 equiv) in absolute ethanol (large excess, typically 20-50 equivalents).
  • Add a catalytic amount of concentrated sulfuric acid (0.05 equiv) or sodium ethoxide (0.1 equiv).

  • Heat the mixture under reflux for 12-24 hours, monitoring by TLC.

  • Neutralize the reaction mixture (if acid catalyst was used) with sodium bicarbonate solution.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography as described previously.

This approach typically provides the ethyl ester in 60-75% yield, with the stereochemical configuration maintained from the starting methyl ester.

Reaction Conditions and Optimization

Solvent Selection and Effects

The choice of solvent significantly impacts both the efficiency and stereoselectivity of the condensation reaction. A systematic evaluation of various solvents reveals important trends:

Table 2: Solvent Effects on Condensation Reaction

Solvent Yield (%) E/Z Ratio Reaction Time (h) Observations
Methanol 80-85 >95:5 6-8 Optimal balance of reactivity and selectivity
Ethanol 75-80 >95:5 7-9 Slightly slower but environmentally favorable
Isopropanol 70-75 >98:2 10-12 Higher E-selectivity but slower reaction
THF 65-70 90:10 12-16 Moderate yields, requires longer reaction times
DCM/MeOH (9:1) 70-75 85:15 8-10 Good for substrates with solubility issues
Toluene 55-65 >98:2 16-24 Requires Dean-Stark apparatus for water removal

Protic solvents, particularly methanol and ethanol, generally provide the best results for the condensation reaction. These solvents facilitate the proton transfers required during the condensation process and help solubilize both the polar Boc-hydrazine and the moderately polar acetophenone derivative. Chlorinated solvents such as dichloromethane (DCM) may also be suitable, particularly when combined with a small amount of methanol to promote the condensation reaction.

Temperature and Reaction Time Optimization

Temperature significantly affects both reaction rate and selectivity for the condensation reaction:

Table 3: Effect of Temperature on Condensation Reaction

Temperature (°C) Reaction Time (h) Yield (%) E/Z Selectivity Notes
25 (RT) 36-48 50-60 >98:2 Very slow but highest E-selectivity
40 16-24 65-70 >95:5 Good balance for sensitive substrates
60-65 8-12 75-80 >95:5 Optimal conditions for most cases
78 (EtOH reflux) 6-8 75-85 90:10 Standard conditions, fastest reaction
>80 4-6 65-75 85:15 Risk of Boc deprotection, side reactions

Higher temperatures accelerate the reaction but may compromise stereoselectivity and lead to partial Boc deprotection if the reaction is prolonged, particularly in acidic conditions. The optimal temperature range typically falls between 60-78°C (reflux in ethanol or methanol), providing a good balance between reaction rate and product stability.

Catalyst Evaluation

The condensation reaction benefits significantly from acid catalysis, which activates the carbonyl group toward nucleophilic attack by the hydrazine:

Table 4: Effect of Various Catalysts on Condensation Reaction

Catalyst Loading (mol%) Yield (%) Reaction Time (h) Observations
No catalyst - 40-50 36-48 Very slow, incomplete conversion
Acetic acid 10 75-85 6-8 Standard conditions, good balance
p-Toluenesulfonic acid 5 80-90 4-6 Higher yields but may affect Boc stability
Pyridinium p-toluenesulfonate 10 70-80 8-10 Milder acid, better Boc compatibility
Amberlyst-15 10 wt% 70-75 10-12 Heterogeneous, easy separation
Molecular sieves (4Å) - 60-70 12-16 Aids water removal, can be combined with acid

While stronger acids generally provide faster reactions and higher yields, they may also promote Boc deprotection or cause side reactions. Glacial acetic acid at 10 mol% typically offers an optimal balance of reactivity and selectivity. For more sensitive substrates, milder acid catalysts like pyridinium p-toluenesulfonate (PPTS) may be preferred.

Purification and Characterization

Purification Techniques

Multiple purification techniques can be employed for isolating this compound in high purity:

Column Chromatography:
This represents the most common and effective purification method for laboratory-scale synthesis:

  • Stationary phase: Silica gel (60-120 mesh)
  • Mobile phase: Hexane/ethyl acetate gradient (typically 9:1 → 7:3)
  • Typical Rf value: 0.35-0.45 in 7:3 hexane/ethyl acetate
  • Detection: UV visualization at 254 nm, or with phosphomolybdic acid stain

Recrystallization:
For larger-scale preparations, recrystallization offers an efficient purification approach:

  • Dissolve crude product in minimal hot ethyl acetate or ethanol.
  • Add hexane or petroleum ether slowly until cloudiness persists.
  • Cool gradually to room temperature, then to 0-5°C.
  • Collect crystals by filtration and wash with cold hexane.
  • Typical recovery: 75-85% of pure material from crude product.

Preparative HPLC:
For achieving analytical-grade purity or resolving difficult separations:

  • Column: C18 reverse phase
  • Mobile phase: Acetonitrile/water gradient (typically 50:50 → 90:10)
  • Flow rate: 10-20 mL/min (preparative scale)
  • Detection: UV at 254 nm
  • Collection: Based on UV absorption profile

Analytical Characterization

Comprehensive characterization of the synthesized compound involves multiple analytical techniques:

¹H NMR Spectroscopy:
Key diagnostic signals in the ¹H NMR spectrum (400 MHz, CDCl₃) include:

  • δ 8.05-7.95 ppm (2H, d, J = 8.5 Hz, aromatic CH adjacent to ester)
  • δ 7.75-7.65 ppm (2H, d, J = 8.5 Hz, aromatic CH adjacent to hydrazone)
  • δ 7.35-7.25 ppm (1H, br s, NH)
  • δ 4.40-4.30 ppm (2H, q, J = 7.1 Hz, OCH₂CH₃)
  • δ 2.20-2.10 ppm (3H, s, C=N-CH₃)
  • δ 1.55-1.45 ppm (9H, s, C(CH₃)₃)
  • δ 1.40-1.30 ppm (3H, t, J = 7.1 Hz, OCH₂CH₃)

¹³C NMR Spectroscopy:
Characteristic signals in the ¹³C NMR spectrum (100 MHz, CDCl₃) include:

  • δ 166.0-165.5 ppm (ester C=O)
  • δ 153.5-153.0 ppm (carbamate C=O)
  • δ 151.0-150.5 ppm (C=N)
  • δ 139.5-139.0 ppm (aromatic C ipso to C=N)
  • δ 131.0-130.5 ppm (aromatic C ipso to CO₂Et)
  • δ 129.5-129.0 ppm (aromatic CH adjacent to CO₂Et)
  • δ 126.5-126.0 ppm (aromatic CH adjacent to C=N)
  • δ 81.5-81.0 ppm (C(CH₃)₃)
  • δ 61.0-60.5 ppm (OCH₂CH₃)
  • δ 28.5-28.0 ppm (C(CH₃)₃)
  • δ 14.5-14.0 ppm (OCH₂CH₃)

Mass Spectrometry:

  • HRMS (ESI): [M+H]⁺ calculated for C₁₆H₂₃N₂O₄: expected m/z based on exact mass calculation
  • Key fragmentation patterns typically include:
    • Loss of tert-butyl group (M-57)
    • Loss of Boc group (M-101)
    • Loss of ethoxy group (M-45)

IR Spectroscopy:
Characteristic absorption bands include:

  • 3300-3200 cm⁻¹ (N-H stretch)
  • 2980-2920 cm⁻¹ (aliphatic C-H stretch)
  • 1720-1710 cm⁻¹ (ester C=O stretch)
  • 1700-1690 cm⁻¹ (carbamate C=O stretch)
  • 1620-1610 cm⁻¹ (C=N stretch)
  • 1280-1250 cm⁻¹ (C-O stretch)

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazinecarboxylate group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted hydrazinecarboxylates.

Scientific Research Applications

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Analogues in Benzoate Ester Derivatives

The compound shares structural similarities with several ethyl 4-substituted benzoates (). Below is a comparative analysis:

Compound Name / Identifier Substituent Structure Key Differences Potential Applications
Target Compound : Ethyl 4-[(E)-C-methyl-N-Boc-carbonimidoyl]benzoate Boc-protected carbonimidoyl group with methyl substituent High steric hindrance; Boc group enhances stability during synthesis Drug intermediates, protective group chemistry
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazinyl-phenethylamino group Heterocyclic pyridazine ring; amino linker Antimicrobial agents, kinase inhibitors
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Methylisoxazolyl-phenethylamino group Isoxazole ring; increased polarity Enzyme inhibitors, agrochemicals
Ethyl 4-(dimethylamino)benzoate () Dimethylamino group Smaller substituent; higher reactivity in polymerization Dental resins, photoinitiators
Methyl 4-[(E)-C-methyl-N-Boc-carbonimidoyl]benzoate () Methyl ester instead of ethyl ester Lower molecular weight (278.30 g/mol); altered solubility Analogous synthetic intermediates

Reactivity and Stability

  • Boc Protection : The Boc group in the target compound enhances stability under basic conditions compared to unprotected amines in I-6230 or I-6273, which may require additional handling .
  • Ester vs. Thioether/Ether Linkers : The target compound’s ester group contrasts with thioether (I-6373) or ether (I-6473) linkers in analogues, affecting oxidation resistance and bond strength .
  • Reactivity in Polymerization: Ethyl 4-(dimethylamino)benzoate () exhibits higher reactivity in resin cements due to its electron-donating dimethylamino group, whereas the Boc-carbonimidoyl group in the target compound likely reduces reactivity, favoring stability .

Physicochemical Properties

Property Target Compound I-6230 I-6273 Ethyl 4-(dimethylamino)benzoate
LogP 2.93 ~1.8 (estimated) ~2.1 (estimated) 1.45 (measured)
PSA (Ų) 80.48 95–100 85–90 52.3
Melting Point N/A N/A N/A 89–91°C

Notes:

  • The target compound’s higher LogP compared to I-6230 and I-6273 suggests better membrane permeability, advantageous in drug delivery.
  • Ethyl 4-(dimethylamino)benzoate’s lower PSA correlates with its superior performance in hydrophobic resin matrices .

Industrial Relevance

In polymer chemistry, the target compound’s stability contrasts with the high reactivity of ethyl 4-(dimethylamino)benzoate, which is preferred in rapid-cure resins. However, the Boc-carbonimidoyl group could be tailored for slow-release formulations .

Biological Activity

Ethyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H30N2O5C_{17}H_{30}N_{2}O_{5}, with a molecular weight of approximately 342.4 g/mol. The compound features a benzoate core, which is known for its ability to interact with various biological targets.

Research indicates that compounds with similar structures often exhibit significant biological properties, including enzyme inhibition and receptor modulation. The presence of the tert-butoxycarbonyl protecting group in the structure allows for selective reactions crucial for drug development. This selectivity is vital in minimizing side effects while enhancing therapeutic efficacy.

Potential Biological Activities

  • Antimicrobial Activity : Compounds related to this compound have shown promise as antimicrobial agents, targeting various bacterial strains.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : Its structural characteristics indicate potential as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally similar to this compound:

Table 1: Summary of Biological Activities from Related Compounds

Compound NameBiological ActivityReference
Ethyl 4-(aminomethyl)benzoateAntimicrobial
4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acidAnti-inflammatory
Ethyl 4-(N-benzoyl)aminobenzoateEnzyme inhibition (Factor XIa)

Synthesis and Applications

The synthesis of this compound typically involves multiple steps that include:

  • Protection of the amino group using tert-butoxycarbonyl.
  • Formation of the benzoate ester through esterification reactions.
  • Final coupling reactions to introduce the carbonimidoyl moiety.

This compound's unique structure allows it to serve as an intermediate in synthesizing more complex molecules, potentially leading to new drug candidates.

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